N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine
Description
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a bicyclic compound featuring a tetrahydrobenzoisoxazole core fused with a cyclopropanamine substituent. The tetrahydrobenzoisoxazole moiety is a partially saturated heterocyclic ring system containing oxygen and nitrogen, which is known to confer rigidity and metabolic stability in bioactive molecules . The cyclopropanamine group introduces a strained cyclopropane ring, which may enhance binding affinity or modulate pharmacokinetic properties due to its unique electronic and steric effects.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11-9(3-1)10(13-14-11)7-12-8-5-6-8/h8,12H,1-7H2 |
InChI Key |
DPTJYVSOFAOZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydrobenzo[d]isoxazole Core
The tetrahydrobenzo[d]isoxazole moiety is typically prepared via cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and cyclic ketones or aldehydes. The general approach includes:
- Starting from a suitable benzocycloalkanone or related precursor.
- Reaction with hydroxylamine or its derivatives to form the isoxazole ring through 1,3-dipolar cycloaddition or condensation.
- Partial hydrogenation or reduction to achieve the tetrahydro (partially saturated) state of the benzene ring fused to the isoxazole.
Optimization of reaction conditions such as solvent, temperature, and catalyst is critical to maximize yield and purity of the tetrahydrobenzo[d]isoxazole intermediate.
Synthesis of the Cyclopropanamine Moiety
The cyclopropanamine fragment is generally synthesized via cyclopropanation of alkenes followed by functional group transformations:
- Starting from substituted cinnamic acid derivatives or related alkenes.
- Cyclopropanation is performed using reagents such as trimethylsulfoxonium iodide in the presence of strong bases like sodium hydride or sodium hydroxide in polar aprotic solvents (e.g., DMSO).
- The resulting cyclopropane carboxylic acid or ester intermediates are converted to amines through multi-step transformations including:
This method allows for stereoselective synthesis of cyclopropanamine derivatives, which is important for biological activity.
Coupling of the Tetrahydrobenzo[d]isoxazole and Cyclopropanamine Units
The final step involves linking the cyclopropanamine to the tetrahydrobenzo[d]isoxazole ring via a methylene bridge:
- This is typically achieved by alkylation or reductive amination strategies.
- For example, the tetrahydrobenzo[d]isoxazole bearing a suitable leaving group (e.g., halomethyl derivative) is reacted with cyclopropanamine under basic conditions.
- Alternatively, aldehyde-functionalized tetrahydrobenzo[d]isoxazole intermediates can be coupled with cyclopropanamine via reductive amination using reducing agents such as sodium cyanoborohydride.
- Reaction conditions such as solvent choice (e.g., methanol, toluene), temperature (room temperature to reflux), and reaction time are optimized to maximize yield and minimize side reactions.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Tetrahydrobenzo[d]isoxazole formation | Cyclization | Hydroxylamine derivatives, cycloalkanone, solvent, heat | 60-85 | Requires control of saturation level |
| Cyclopropanation of alkene | Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | 70-90 | Stereoselective, base-sensitive |
| Conversion to cyclopropanamine | Acid chloride → Azide → Amine | Thionyl chloride, sodium azide, reduction steps | 65-80 | Multi-step, requires careful handling |
| Coupling to tetrahydrobenzo[d]isoxazole | Alkylation/Reductive amination | Base (K2CO3), solvents (MeOH, toluene), reducing agents | 60-90 | Optimized for purity and yield |
Detailed Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMSO and NMP enhance cyclopropanation efficiency, while protic solvents like methanol are preferred for reductive amination steps.
- Temperature Control: Moderate temperatures (20–100 °C) are used depending on the step; higher temperatures favor cyclization and coupling but may increase side reactions.
- Base Selection: Potassium carbonate and sodium hydride are commonly used bases; their choice affects reaction rate and selectivity.
- Purification: Crystallization and chromatographic techniques are employed to isolate intermediates and final products with high purity (>95% by HPLC).
- Yield Optimization: Incremental addition of reagents and extended reaction times improve conversion rates, especially in reductive amination and cyclopropanation steps.
Chemical Reactions Analysis
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and gold catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted isoxazole derivatives with different biological activities.
Scientific Research Applications
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an anticonvulsant, antidepressant, and immunosuppressant . Additionally, it has shown promise in the treatment of cancer, inflammation, and microbial infections .
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby exerting anticonvulsant effects . It also interacts with various enzymes and receptors involved in inflammation and cancer pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules using the following framework:
Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Structure : Shares the tetrahydrobenzoisoxazole core but substitutes the cyclopropanamine with a benzamide group.
- Function : Isoxaben is a cellulose biosynthesis inhibitor used as a pre-emergent herbicide .
- Key Differences: The benzamide group in isoxaben facilitates interactions with plant cellulose synthase, whereas the cyclopropanamine in the target compound may target amine-binding receptors or enzymes.
1-(7-Methoxy-1-naphthyl)cyclopropanamine
- Structure : Contains a cyclopropanamine group but replaces the tetrahydrobenzoisoxazole with a methoxy-naphthyl system.
- Function: Cyclopropanamine derivatives are often explored as monoamine oxidase inhibitors or antidepressants.
- Key Differences :
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde
- Structure : A precursor to the target compound, sharing the tetrahydrobenzoisoxazole core but lacking the cyclopropanamine group.
- Function : Likely used in synthetic pathways to generate derivatives like the target compound.
- Key Differences: The aldehyde group enables reductive amination to introduce the cyclopropanamine moiety, a critical step in derivatization .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The tetrahydrobenzoisoxazole core in the target compound may enhance resistance to oxidative degradation compared to fully aromatic analogs, as seen in isoxaben .
- Bioactivity : Cyclopropanamine derivatives exhibit varied bioactivity depending on substituents. For example, the naphthyl derivative’s larger aromatic system could favor CNS penetration, whereas the isoxazole-based compound might target peripheral enzymes .
- Synthetic Utility : The aldehyde precursor (4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde) highlights the importance of reductive amination in generating structurally diverse amines for screening .
Limitations and Knowledge Gaps
- The provided evidence lacks direct data on the target compound’s biological activity or synthetic routes. Comparisons are inferred from structural analogs.
Biological Activity
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of the compound's biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound this compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 192.26 g/mol
- CAS Number : 1501010-40-7
The structure consists of a cyclopropanamine moiety linked to a tetrahydrobenzo[d]isoxazole group, which is indicative of its potential applications in treating neurological and psychiatric disorders due to the pharmacological properties associated with isoxazole derivatives .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Neuropharmacological Effects : Potential applications in treating conditions such as anxiety and depression.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
Further studies are required to elucidate the specific mechanisms through which this compound exerts its biological effects.
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Isoxazole derivatives are known to modulate the activity of receptors such as:
- Serotonin Receptors : Potentially influencing mood regulation.
- Dopamine Receptors : Implicated in reward pathways and mood disorders.
Understanding these interactions is crucial for developing therapeutic applications .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminoquinoline | Amino group attached to a quinoline ring | Antimalarial properties | Strong activity against malaria parasites |
| 1-(Cyclopropylmethyl)-1H-pyrazole | Pyrazole ring with a cyclopropyl group | Anti-inflammatory effects | Distinct mechanism targeting inflammation pathways |
| 2-(Cyclopropylmethyl)-1H-imidazole | Imidazole ring structure | Antifungal activity | Effective against various fungal strains |
This table illustrates how this compound stands out due to its specific structural characteristics and potential therapeutic applications.
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of this compound on animal models:
- Objective : To assess anxiolytic and antidepressant-like effects.
- Methodology : Administration of varying doses in rodent models followed by behavioral tests (e.g., elevated plus maze).
Findings : The compound demonstrated significant anxiolytic effects at moderate doses compared to control groups.
Case Study 2: Antimicrobial Activity Assessment
Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:
- Objective : To determine the Minimum Inhibitory Concentration (MIC).
Findings : The compound showed promising results with lower MIC values against certain bacterial strains compared to standard antibiotics.
Future Directions
Ongoing research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Elucidating specific receptor interactions.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs for enhanced activity or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
